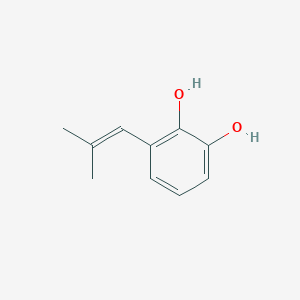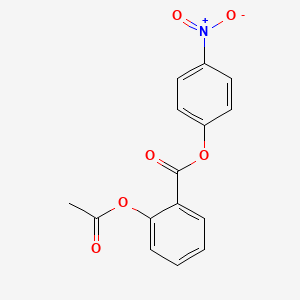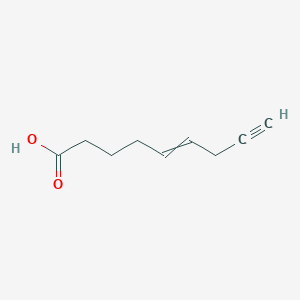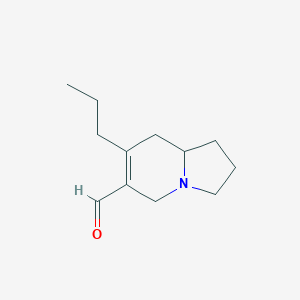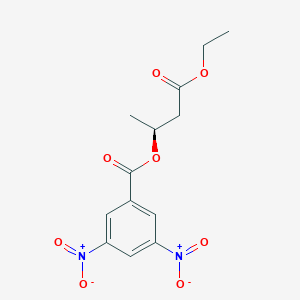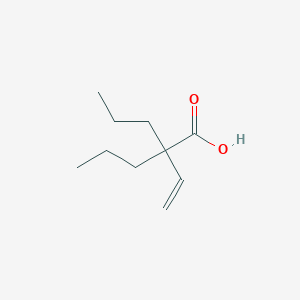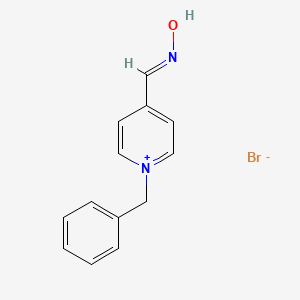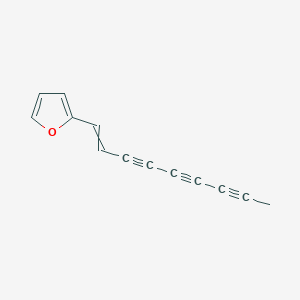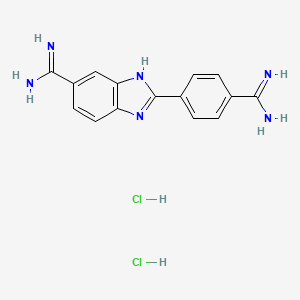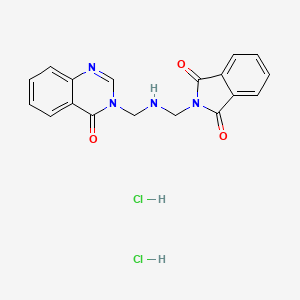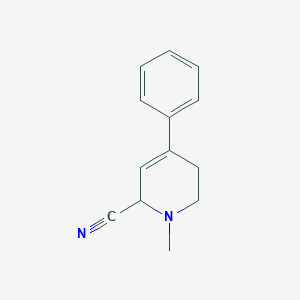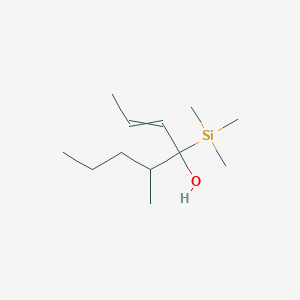![molecular formula C16H13N3 B14444482 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole CAS No. 76145-56-7](/img/structure/B14444482.png)
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a unique structure combining a naphthoimidazole core with a pyrrole substituent. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrole rings.
科学研究应用
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Similar structure but lacks the methyl group on the naphthoimidazole core.
1-Methylimidazole: Contains a methyl group on the imidazole ring but lacks the naphtho and pyrrole substituents.
Uniqueness
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole is unique due to its combination of a naphthoimidazole core with a pyrrole substituent, which imparts distinct electronic and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
76145-56-7 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
3-methyl-2-(1H-pyrrol-2-yl)benzo[e]benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-19-14-9-8-11-5-2-3-6-12(11)15(14)18-16(19)13-7-4-10-17-13/h2-10,17H,1H3 |
InChI 键 |
WZYORCPSPQCEPW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


